molecular formula C11H16BrNO B11767748 4-(Piperidin-3-yl)phenol hydrobromide

4-(Piperidin-3-yl)phenol hydrobromide

Cat. No.: B11767748
M. Wt: 258.15 g/mol
InChI Key: YWYXRWHVUSQJFH-UHFFFAOYSA-N
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Description

4-(Piperidin-3-yl)phenol hydrobromide is a chemical compound that features a piperidine ring attached to a phenol group, with a hydrobromide salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-3-yl)phenol hydrobromide typically involves the reaction of 4-hydroxybenzaldehyde with piperidine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product. The resulting intermediate is then treated with hydrobromic acid to form the hydrobromide salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-3-yl)phenol hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Piperidin-3-yl)phenol hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 4-(Piperidin-3-yl)phenol hydrobromide involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Piperidin-4-yl)phenol hydrobromide
  • 4-(Piperidin-2-yl)phenol hydrobromide
  • 4-(Piperidin-3-yl)aniline hydrobromide

Uniqueness

4-(Piperidin-3-yl)phenol hydrobromide is unique due to its specific substitution pattern on the piperidine ring, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more suitable for certain applications .

Properties

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

IUPAC Name

4-piperidin-3-ylphenol;hydrobromide

InChI

InChI=1S/C11H15NO.BrH/c13-11-5-3-9(4-6-11)10-2-1-7-12-8-10;/h3-6,10,12-13H,1-2,7-8H2;1H

InChI Key

YWYXRWHVUSQJFH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)O.Br

Origin of Product

United States

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